molecular formula C7H5BrCl2 B1630745 2,5-Dichlorobenzyl bromide CAS No. 85482-13-9

2,5-Dichlorobenzyl bromide

Cat. No.: B1630745
CAS No.: 85482-13-9
M. Wt: 239.92 g/mol
InChI Key: UUVDOPTUDWJHFK-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzyl bromide is a chemical compound with the molecular formula C7H5BrCl2 . It is a white to light yellow crystal powder . It has an average mass of 239.925 Da and a monoisotopic mass of 237.895157 Da .


Synthesis Analysis

This compound may be used in the synthesis of methyl 5- (2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4- (2,5-dichlorobenzyloxy)-2-hydroxybenzoate via chemoselective alkylation of the hydroxyl group of the corresponding ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one bromomethyl group attached to it . The IUPAC name for this compound is 2- (bromomethyl)-1,4-dichlorobenzene .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a molecular weight of 239.92 g/mol . The compound has a complexity of 108 and a topological polar surface area of 0 Ų .

Scientific Research Applications

Application in Palladium-Catalyzed Arylation

Research by Jin, Bheeter, and Doucet (2014) explored the use of congested aryl bromides, like 2-bromo-1,3-dichlorobenzene, in palladium-catalyzed direct arylation. This method effectively modifies the regioselectivity of the arylation of 3-substituted thiophene derivatives, favoring carbon C5. The study demonstrates the potential of such compounds in creating diverse arylated products in organic synthesis (Jin, Bheeter, & Doucet, 2014).

Role in Disinfection By-Products Formation

Cowman and Singer (1996) investigated the impact of bromide ions, including those from compounds like 2,5-dichlorobenzyl bromide, on the formation of haloacetic acid species during water chlorination. Their findings highlight the significant influence of bromide ions on disinfection by-products, crucial for understanding water treatment processes (Cowman & Singer, 1996).

Synthesis of Radiosensitizing Agents

Skwarski and Sobolewski (1992) described the synthesis of 2,5-dichlorophenacyl alkylxanthates using 2,5-dichlorophenacyl bromide. This research contributes to the development of potential radiosensitizers, indicating its utility in medical and biochemical research (Skwarski & Sobolewski, 1992).

Photocatalytic Oxidative Bromination

Liu et al. (2022) explored the photocatalytic oxidative benzylic bromination process, which includes compounds like 2,6-dichlorobenzyl bromide. This study underscores the potential of such reactions in green and safe chemical synthesis processes (Liu et al., 2022).

Analysis of Bromide Concentrations

Lepore and Barak (2009) developed a colorimetric method for determining bromide concentrations, essential for environmental and chemical studies. This technique could be used for tracking compounds like this compound in environmental samples (Lepore & Barak, 2009).

Safety and Hazards

2,5-Dichlorobenzyl bromide is considered hazardous . It is advised to avoid contact with skin and eyes, and not to breathe dust or ingest the compound . If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

2-(bromomethyl)-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDOPTUDWJHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393027
Record name 2,5-Dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85482-13-9
Record name 2,5-Dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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